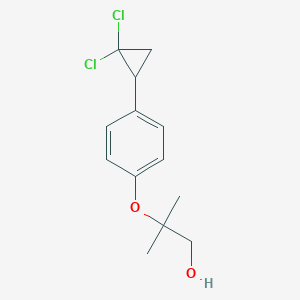
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a methylpropan-1-ol moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol involves several steps. One common method starts with acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The synthesis proceeds through alcoholysis, alkylation, and alkaline hydrolysis processes . The reaction conditions are typically mild, and the solvents used can be recycled, making the process environmentally friendly .
Chemical Reactions Analysis
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.
Hydrolysis: Alkaline hydrolysis is a common reaction for this compound, leading to the formation of corresponding acids.
Scientific Research Applications
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. It acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . By activating PPARα, the compound enhances the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in plasma triglyceride levels .
Comparison with Similar Compounds
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Ciprofibrate: Both compounds act as PPARα agonists and are used in the treatment of hyperlipidemia.
Fenofibrate: Another PPARα agonist with similar lipid-lowering effects.
Gemfibrozil: A compound with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct pharmacological profile and applications.
Properties
Molecular Formula |
C13H16Cl2O2 |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H16Cl2O2/c1-12(2,8-16)17-10-5-3-9(4-6-10)11-7-13(11,14)15/h3-6,11,16H,7-8H2,1-2H3 |
InChI Key |
DFTUCOMNHKOWDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















